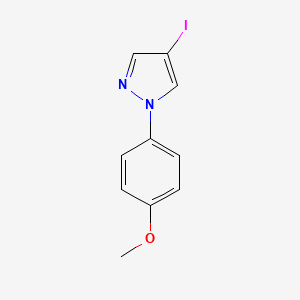

4-iodo-1-(4-methoxyphenyl)pyrazole

Description

Significance of Pyrazole (B372694) Derivatives as Versatile Chemical Scaffolds in Organic Synthesis and Materials Science

Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are recognized as crucial building blocks in a multitude of scientific disciplines. ijrpr.commdpi.com Their inherent structural versatility and the capacity for diverse functionalization make them indispensable scaffolds in organic synthesis. ijrpr.comresearchgate.net In medicinal chemistry, pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ijrpr.comresearchgate.netroyal-chem.com This has led to their incorporation into numerous commercially available drugs. mdpi.com

Beyond their pharmaceutical applications, pyrazole derivatives are increasingly utilized in materials science. Their unique electronic and photophysical properties are harnessed in the development of advanced materials such as conductive polymers and materials for solar energy conversion. royal-chem.combohrium.com The ability to fine-tune the characteristics of these materials by modifying the substituents on the pyrazole ring underscores their importance in this field. mdpi.comroyal-chem.com

Role of Halogenated Heterocycles, Specifically Iodinated Analogues, in Facilitating Chemical Transformations

Halogenated heterocyclic compounds, which feature one or more halogen atoms attached to the heterocyclic ring, are pivotal intermediates in synthetic chemistry. jeyamscientific.in The presence of a halogen atom, such as iodine, significantly influences the reactivity of the molecule, primarily by serving as an excellent leaving group in various cross-coupling reactions. nih.govnih.gov This property allows for the strategic introduction of a wide range of functional groups onto the heterocyclic core. researchgate.net

Iodinated heterocycles are particularly valuable in this regard. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage and subsequent reaction. This enhanced reactivity facilitates a variety of chemical transformations, including the renowned Suzuki-Miyaura and Sonogashira cross-coupling reactions. researchgate.netrsc.orgrsc.org These reactions are fundamental tools for constructing complex molecular architectures from simpler, halogenated precursors. rsc.org The ability to selectively functionalize specific positions on a heterocyclic ring through halogenation is a powerful strategy in modern organic synthesis. researchgate.net

Structural Context of 4-Iodo-1-(4-methoxyphenyl)pyrazole within the Realm of Aryl-Substituted Pyrazoles

The synthesis of such compounds can be achieved through various methods, including the electrophilic cyclization of α,β-acetylenic phenylhydrazones with molecular iodine. metu.edu.tr This approach allows for the direct introduction of the iodine atom at the 4-position of the pyrazole ring. metu.edu.tr

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Pyrazole ring |

| Substituent at Position 1 | 4-methoxyphenyl (B3050149) group |

| Substituent at Position 4 | Iodine atom |

| Molecular Formula | C10H9IN2O |

This table summarizes the main structural components of the title compound.

Overview of Research Trajectories for Novel Pyrazole Derivatives

The development of novel pyrazole derivatives remains an active and dynamic area of research. ijrpr.combohrium.com Current investigations are focused on several key areas. One major trajectory involves the synthesis of new pyrazole-based compounds with enhanced biological activities for potential therapeutic applications. mdpi.comnih.govwisdomlib.org Researchers are exploring various substituent patterns on the pyrazole ring to optimize efficacy and selectivity for specific biological targets. mdpi.comresearchgate.net

Another significant research direction is the application of pyrazole derivatives in the creation of advanced materials with tailored optical and electronic properties. royal-chem.combohrium.com This includes the design of fluorescent probes for bioimaging and the development of organic materials for use in electronic devices. researchgate.netbohrium.com Furthermore, there is a growing emphasis on developing more efficient and environmentally friendly "green" synthetic methods for producing pyrazole derivatives, often utilizing novel catalysts and solvent systems. royal-chem.combohrium.com The exploration of new reaction pathways and the functionalization of the pyrazole core continue to be central themes in this field, promising to unlock even greater potential for this versatile class of compounds. researchgate.netmetu.edu.tr

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-(4-methoxyphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFMMMLUYCNZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Functionalization of 4 Iodo 1 4 Methoxyphenyl Pyrazole

Cross-Coupling Reactions of the 4-Iodo Moiety

The carbon-iodine bond at the C4 position is a key site for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in promoting the coupling of 4-iodopyrazoles with a variety of partners.

Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides. The Sonogashira reaction of 4-iodopyrazoles has been utilized to synthesize alkynylpyrazoles. rsc.org However, studies have shown that in some cases, particularly with alk-1-ynes bearing electron-releasing substituents, the reaction can be unsuitable for 4-iodo derivatives, leading to reductive deiodination and homocoupling of the alkyne as the primary reaction pathway. rsc.org Despite these challenges, optimized Pd/Cu-catalyzed cross-coupling of 4-iodopyrazoles with 2-propyn-1-ol has been successfully employed to generate useful intermediates for pharmaceutical synthesis. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for creating carbon-carbon bonds. This reaction has been applied to 4-iodopyrazoles to introduce aryl and other substituents at the C4 position. nih.govacs.org For instance, 1-aryl-3-CF3-4-iodopyrazoles have been shown to be convenient building blocks in Suzuki-Miyaura reactions for the synthesis of more complex trifluoromethylated pyrazoles. nih.gov However, a comparative study of chloro, bromo, and iodopyrazoles in the Suzuki-Miyaura reaction indicated that iodo derivatives have a higher propensity for dehalogenation, making bromo and chloro derivatives superior in some cases. acs.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides. wikipedia.org This method has been identified as a particularly effective choice for C-C bond formation at the C4 position of pyrazoles, even when other palladium-catalyzed reactions lead to unwanted side products like dehalogenation and homocoupling. beilstein-journals.org The reaction of 4-iodopyrazoles with different organozinc derivatives, using catalysts like Pd(dppf)Cl2, can proceed smoothly to yield the desired coupling products. beilstein-journals.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Findings |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Can be prone to deiodination and alkyne homocoupling with certain substrates. rsc.org |

| Suzuki-Miyaura | Organoboron compounds | Pd(PPh₃)₄ | Effective for C-C bond formation, but dehalogenation can be a significant side reaction. nih.govacs.org |

| Negishi | Organozinc reagents | Pd(dppf)Cl₂ | Often the method of choice, minimizing dehalogenation and homocoupling side products. beilstein-journals.org |

Copper-Catalyzed Coupling Reactions (e.g., Chan-Lam, Ullmann-type)

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-catalyzed methods for the functionalization of 4-iodopyrazoles.

Chan-Lam Coupling: This reaction facilitates the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds, using boronic acids as coupling partners. organic-chemistry.org An efficient protocol for the N-arylation of pyrazoles via Chan-Lam coupling has been developed using a Cu(OAc)₂/TEA catalytic system at room temperature, open to the air, without the need for a ligand. asianpubs.orgasianpubs.org

Ullmann-type Reactions: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O and C-N bonds. A direct C4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved through a CuI-catalyzed coupling protocol. nih.govsemanticscholar.org Optimal conditions for this transformation were found to be excess alcohol, potassium t-butoxide as a base, and a catalytic system of CuI and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) under microwave irradiation. nih.govsemanticscholar.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Findings |

| Chan-Lam | Boronic Acids (for N-arylation) | Cu(OAc)₂ / TEA | Efficient for C-N bond formation at room temperature and open to air. asianpubs.orgasianpubs.org |

| Ullmann-type | Alcohols (for C-O bond formation) | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | Enables direct C4-alkoxylation of 4-iodopyrazoles. nih.govsemanticscholar.org |

Mechanistic Insights into Cross-Coupling Efficacy and Regioselectivity

The efficacy and regioselectivity of cross-coupling reactions on the 4-iodopyrazole (B32481) scaffold are influenced by several factors, including the choice of catalyst, ligands, and reaction conditions.

In palladium-catalyzed reactions, the generally accepted mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.com The propensity of 4-iodopyrazoles to undergo dehalogenation in Suzuki-Miyaura reactions suggests that the rate of transmetalation can be competitive with or slower than side reactions involving the organopalladium intermediate. acs.org The choice of ligand is crucial; for instance, in Negishi couplings, the use of dppf as a ligand can significantly improve selectivity and reduce dehalogenation compared to PPh₃. beilstein-journals.org

For copper-catalyzed reactions like the Chan-Lam coupling, the mechanism is thought to involve the formation of a copper(III) intermediate. organic-chemistry.org The reaction can often be performed in the presence of air, which acts as the oxidant to regenerate the active copper catalyst. organic-chemistry.orgasianpubs.org The regioselectivity of these reactions is generally high for the C4 position due to the specific activation provided by the iodo substituent.

Electrophilic Aromatic Substitution on the Pyrazole (B372694) and Methoxyphenyl Rings

The pyrazole and methoxyphenyl rings of 4-iodo-1-(4-methoxyphenyl)pyrazole are both susceptible to electrophilic aromatic substitution, although their reactivity and the regiochemical outcomes of such reactions are governed by different electronic factors.

The pyrazole ring is an electron-rich heterocycle, but the presence of two nitrogen atoms influences the sites of electrophilic attack. Electrophilic substitution on the pyrazole ring itself predominantly occurs at the C4 position. rrbdavc.orgscribd.com This is because attack at C4 proceeds through a more stable cationic intermediate compared to attack at C3 or C5, which would place a positive charge adjacent to the electron-withdrawing pyridinic nitrogen atom. rrbdavc.org In the case of this compound, the C4 position is already substituted, meaning further electrophilic attack on the pyrazole ring is less likely or would require forcing conditions, potentially leading to substitution at C5 if the C3 position is sterically hindered.

The 4-methoxyphenyl (B3050149) group is an activated aromatic ring due to the electron-donating methoxy (B1213986) group. The methoxy group is a strong ortho, para-director. lumenlearning.com Therefore, electrophilic aromatic substitution on the methoxyphenyl ring will occur at the positions ortho to the methoxy group (C3' and C5').

The substituents on both rings play a critical role in modulating their reactivity towards electrophiles.

On the Pyrazole Ring: The 1-(4-methoxyphenyl) group is an electron-donating group, which generally activates the pyrazole ring towards electrophilic attack compared to an unsubstituted pyrazole. Conversely, the iodo group at the C4 position is a deactivating group due to its inductive electron-withdrawing effect. libretexts.org This deactivation, coupled with the fact that the most reactive C4 position is already occupied, makes further electrophilic substitution on the pyrazole ring challenging.

On the Methoxyphenyl Ring: The methoxy group is a strong activating group, making the methoxyphenyl ring significantly more susceptible to electrophilic attack than the pyrazole ring in this molecule. lumenlearning.com The pyrazol-1-yl substituent, attached to the C1' position of the phenyl ring, is generally considered an electron-withdrawing and thus deactivating group. However, the powerful activating effect of the methoxy group dominates, directing incoming electrophiles to the ortho positions (C3' and C5'). libretexts.org

| Ring System | Key Substituent | Effect on Ring | Predicted Site of Electrophilic Attack |

| Pyrazole | 1-(4-methoxyphenyl) | Activating | C4 (already substituted) |

| 4-Iodo | Deactivating | C4 (already substituted) | |

| Methoxyphenyl | 4-Methoxy | Strongly Activating | C3' and C5' (ortho to methoxy) |

| 1-(Pyrazol-1-yl) | Deactivating | - |

Nucleophilic Substitution and Metalation Reactions

The iodine atom at the C4-position of the pyrazole ring in this compound is a versatile handle for introducing a variety of functional groups. This is primarily achieved through metal-mediated reactions, including halogen-metal exchange, which transforms the relatively unreactive C-I bond into a highly nucleophilic C-metal bond, paving the way for further derivatization.

Halogen-Metal Exchange for Further Derivatization

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly efficient for aryl iodides due to the favorable kinetics of the iodine exchange. wikipedia.org In the context of this compound, the C-I bond can be cleaved by treatment with strong bases, typically organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents. wikipedia.orgnih.gov

The reaction involves the exchange of the iodine atom on the pyrazole ring with a metal atom (e.g., lithium or magnesium) from the reagent. wikipedia.org This process is kinetically controlled and highly efficient for iodo-substituted aromatics and heteroaromatics. wikipedia.org The general scheme for this transformation is the reaction of the 4-iodopyrazole derivative with an organolithium reagent (R-Li), resulting in the formation of a 4-lithiopyrazole intermediate and an alkyl iodide (R-I). wikipedia.org

General Reaction: Halogen-Lithium Exchange

Pyr-I + R-Li → Pyr-Li + R-I

This exchange is typically very fast and is often performed at low temperatures (e.g., -78 °C) to prevent side reactions. rsc.org The resulting 4-lithiated pyrazole is a powerful nucleophile, ready for subsequent reactions with various electrophiles. nih.gov Similarly, halogen-magnesium exchange can be performed using reagents like isopropylmagnesium chloride (i-PrMgCl), which can sometimes offer better functional group tolerance compared to organolithium reagents. nih.gov

Reactions Involving Lithiated or Magnesiated Intermediates

Once the 4-lithiated or 4-magnesiated derivative of 1-(4-methoxyphenyl)pyrazole is generated in situ, it serves as a potent synthetic intermediate. Its utility lies in its ability to react with a wide array of electrophiles to introduce new substituents at the C4-position of the pyrazole ring. This two-step sequence of halogen-metal exchange followed by electrophilic quenching is a cornerstone for the synthesis of complex, highly functionalized pyrazole derivatives. researchgate.net

The nucleophilic carbon at the C4 position can attack electrophiles such as:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Carbon Dioxide (CO₂): To yield carboxylic acids after acidic workup.

Alkyl Halides: To introduce alkyl groups.

Esters: To form ketones.

An analogous study on a 4-bromo-1-phenylsulphonylpyrazole demonstrated that a C5-lithiated intermediate, generated via directed lithiation, could be successfully quenched with various electrophiles. rsc.org This highlights the synthetic potential of such organometallic pyrazole species. The table below illustrates the potential derivatizations of the 4-lithiated intermediate of 1-(4-methoxyphenyl)pyrazole based on reactions with common electrophiles.

| Electrophile | Reagent Example | Resulting Functional Group at C4 |

| Deuterated Water | D₂O | Deuterium |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl |

| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | Carboxylic Acid |

| Aldehyde | Benzaldehyde (PhCHO) | Hydroxymethylphenyl |

| Ketone | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl |

These reactions significantly expand the molecular complexity and diversity of compounds that can be synthesized from the this compound scaffold.

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques Applied to Pyrazole (B372694) Systems

Beyond basic characterization, advanced spectroscopic methods provide deeper insights into the electronic structure and solid-state behavior of pyrazole derivatives.

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR, particularly using the Cross-Polarization Magic-Angle Spinning (CP/MAS) technique, is a powerful tool for studying the structure of pyrazoles in their crystalline form. It is highly sensitive to the local environment of each atom. For N-unsubstituted pyrazoles, ssNMR is instrumental in determining the existing tautomeric form in the solid state, something that can be ambiguous from solution-state NMR due to rapid proton exchange. cardiff.ac.uk The combination of X-ray crystallography and ssNMR provides a nearly perfect agreement for structural elucidation. researchgate.netresearchgate.net Even without a crystal structure, ssNMR can help predict the tautomer and the aggregation state (e.g., tetrameric structure) of pyrazole derivatives. researchgate.netresearchgate.net

For "4-iodo-1-(4-methoxyphenyl)pyrazole," which is an N-substituted pyrazole and thus does not exhibit tautomerism, ¹³C and ¹⁵N CP/MAS NMR would still be valuable. It can reveal information about molecular packing and intermolecular interactions through variations in chemical shifts compared to the solution state. Polymorphism, the existence of different crystal forms, can also be readily identified, as different packing arrangements would lead to distinct NMR spectra.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's conjugated π-electron system.

The pyrazole ring itself is a chromophore. The parent pyrazole exhibits a π → π* transition in the gas phase with a maximum absorption cross-section at 203 nm. iucr.org Substitution on the pyrazole ring, especially with aromatic groups, leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Extending the conjugation of the π-system, for example by introducing the 4-methoxyphenyl (B3050149) group, moves the absorption to longer wavelengths.

The UV-Vis spectrum of "this compound" is expected to show characteristic absorption bands corresponding to the π → π* transitions of the conjugated system formed by the pyrazole and the methoxyphenyl rings. The electronic transitions are influenced by the substituents; the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing (by inductive effect) and polarizable iodine atom will modulate the energy of the molecular orbitals and thus the λ_max values. Studying the spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions.

Conclusion and Future Research Perspectives

Summary of Key Achievements and Research Gaps

Research into 4-iodopyrazoles has established them as valuable precursors for creating highly functionalized organic molecules. The iodine atom at the C4 position of the pyrazole (B372694) ring serves as a versatile handle for various synthetic transformations, particularly in cross-coupling reactions. This has enabled the synthesis of a diverse range of pyrazole derivatives with potential applications in pharmaceuticals and materials science. researchgate.net

However, a significant research gap exists specifically for 4-iodo-1-(4-methoxyphenyl)pyrazole. While general methodologies for the synthesis of 4-iodopyrazoles are well-documented, detailed studies on the synthesis, characterization, and reactivity of this particular compound are scarce in the public domain. The influence of the 4-methoxyphenyl (B3050149) substituent at the N1 position on the chemical and physical properties of the 4-iodopyrazole (B32481) core remains largely unexplored. Furthermore, there is a lack of comprehensive studies on its biological activities and potential applications in materials science.

Key Research Findings on Related Compounds:

| Compound/Methodology | Key Finding | Reference |

| Synthesis of 4-iodopyrazoles | Overview of available methodologies for their synthesis. researchgate.net | |

| Electrosynthesis of 4-iodopyrazoles | Iodination of pyrazoles can be achieved via galvanostatic diaphragm electrolysis in aqueous KI solutions. researchgate.net | |

| Cross-coupling reactions of 4-iodopyrazoles | 4-iodopyrazoles are effective partners in Suzuki-Miyaura and Sonogashira cross-coupling reactions for the synthesis of more complex pyrazoles. nih.gov | |

| Synthesis of 1-(3-iodo-4-methoxyphenyl)-3-trifluoromethylpyrazole | Formation as a minor product during the iodination of 1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, highlighting the potential for electrophilic substitution on the methoxyphenyl ring. nih.gov |

Emerging Methodologies and Technologies for Pyrazole Research

The synthesis and functionalization of pyrazoles are continually evolving, with new methodologies offering greater efficiency, sustainability, and access to novel chemical space. These emerging technologies hold immense promise for advancing the study of this compound.

Flow Chemistry: This technology offers precise control over reaction parameters, enhanced safety, and improved scalability for the synthesis of pyrazoles. Continuous-flow processes have been successfully applied to the synthesis of various pyrazole derivatives, demonstrating the potential for efficient and automated production.

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyrazoles. This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild reaction conditions, opening up new avenues for the derivatization of this compound.

Electrosynthesis: Electrochemical methods provide a green and efficient alternative for the synthesis of 4-iodopyrazoles. Electrosynthesis avoids the need for harsh chemical oxidants and allows for precise control over the reaction, making it an attractive approach for the iodination of pyrazole precursors. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations are increasingly being used to predict the reactivity, electronic properties, and spectroscopic characteristics of pyrazole derivatives. asrjetsjournal.org Such computational studies can provide valuable insights into the behavior of this compound and guide the design of new experiments. The crystal structure of 4-iodo-1H-pyrazole has been determined, providing valuable data for computational modeling. mdpi.comresearchgate.netsemanticscholar.org

Interdisciplinary Research Opportunities Involving this compound

The versatile nature of the pyrazole scaffold, combined with the reactivity of the iodo-substituent, positions this compound at the crossroads of several scientific disciplines.

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov The this compound core can serve as a starting point for the synthesis of new libraries of compounds for biological screening. The 4-methoxyphenyl group is a common feature in many biologically active molecules, and its presence in this pyrazole derivative may confer favorable pharmacokinetic properties.

Materials Science: Pyrazole-containing compounds have found applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.netresearchgate.netjmaterenvironsci.comberkeley.edusemanticscholar.org The electronic properties of this compound could be tuned through derivatization at the iodo position, leading to the creation of novel materials with tailored photophysical characteristics.

Catalysis: Pyrazole-based ligands are widely used in coordination chemistry to create metal complexes with catalytic activity. upi.edunih.govrsc.org The nitrogen atoms of the pyrazole ring in this compound can coordinate with various metal centers, and the electronic properties of the resulting complexes could be modulated by the substituents on the pyrazole and phenyl rings. This opens up possibilities for designing new catalysts for a range of organic transformations.

Potential for Novel Applications and Fundamental Scientific Discoveries

The unique combination of a pyrazole core, an iodo-functional group, and a methoxyphenyl substituent in this compound presents exciting opportunities for both applied and fundamental research.

Novel Applications:

Development of Targeted Therapeutics: By functionalizing the iodo position with specific pharmacophores, it may be possible to design targeted drugs that exhibit high efficacy and reduced side effects. The 4-methoxyphenyl moiety could play a role in receptor binding or metabolic stability.

Creation of Advanced Materials: The ability to perform cross-coupling reactions at the iodo position allows for the incorporation of this pyrazole unit into polymers and other macromolecules, potentially leading to the development of materials with novel optical, electronic, or thermal properties.

Design of Sensitive Chemical Sensors: The pyrazole scaffold can be modified to create fluorescent probes for the detection of specific ions or molecules. The electronic properties of this compound could be harnessed to develop new and highly sensitive sensors.

Fundamental Scientific Discoveries:

Understanding Structure-Property Relationships: A detailed investigation into the synthesis and properties of this compound and its derivatives would contribute to a deeper understanding of how different substituents influence the electronic structure, reactivity, and biological activity of the pyrazole core.

Exploring New Reaction Pathways: The unique electronic and steric environment of this molecule may lead to the discovery of new and unexpected chemical reactions, expanding the synthetic chemist's toolbox.

Probing Biological Mechanisms: If derivatives of this compound are found to have significant biological activity, they could be used as chemical probes to investigate complex biological processes and identify new drug targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-iodo-1-(4-methoxyphenyl)pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of a pyrazole precursor. A common approach is the coupling of 4-methoxyphenylhydrazine with iodinated diketones or via Suzuki-Miyaura cross-coupling using palladium catalysts . Key parameters include temperature control (60–120°C), solvent polarity (e.g., THF or DMSO), and stoichiometric ratios of iodine sources (e.g., NaI or I₂). Side reactions such as dehalogenation or over-iodination can occur if conditions are not tightly regulated, necessitating purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm (¹H) and δ 55–60 ppm (¹³C). The pyrazole ring protons resonate between δ 6.5–8.5 ppm, with splitting patterns indicating substitution positions .

- IR Spectroscopy : Stretching vibrations for C-I bonds appear at 500–600 cm⁻¹, while aromatic C=C and C-O (methoxy) stretches are observed at 1500–1600 cm⁻¹ and 1250 cm⁻¹, respectively .

- Mass Spectrometry : Molecular ion peaks (M⁺) align with the molecular formula C₁₀H₉IN₂O (MW: 292.11 g/mol), with fragmentation patterns confirming iodine retention .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

- Methodological Answer : Initial screening should include:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, using cisplatin as a reference .

- Enzyme Inhibition : Kinase or cyclooxygenase inhibition assays to explore anti-inflammatory potential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic and steric effects of the iodine substituent on reactivity and bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. The iodine atom’s electronegativity lowers the HOMO energy, enhancing electrophilic substitution reactivity .

- Molecular Docking : Simulate binding to targets like COX-2 or EGFR kinases. The iodine’s van der Waals radius (~1.98 Å) may occupy hydrophobic pockets, improving binding affinity compared to non-halogenated analogs .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to assess rapid degradation in vivo. Poor solubility (logP ~2.5) may limit bioavailability, necessitating formulation studies with cyclodextrins or liposomes .

- Metabolite Identification : Use LC-MS/MS to detect iodine loss or methoxy demethylation, which could reduce efficacy .

Q. How do substituent modifications (e.g., replacing iodine with other halogens) impact structure-activity relationships (SAR)?

- Methodological Answer :

- Halogen Swap : Bromine or chlorine analogs show reduced steric bulk but higher electronegativity, altering binding kinetics. For example, bromine substitution increases COX-2 inhibition by 20% compared to iodine in docking models .

- Methoxy Replacement : Switching to -CF₃ or -NO₂ groups enhances electron-withdrawing effects, boosting antimicrobial activity (MIC reduced from 25 µg/mL to 10 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.